9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine
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Overview
Description
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a chemical compound with the molecular formula C11H8ClN3S and a molecular weight of 249.72 g/mol . This compound is characterized by its unique structure, which includes a thiochromeno and pyrimidinylamine moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bonds in the thiochromeno moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 9-bromo-5H-thiochromeno[4,3-d]pyrimidin-2-amine
- 9-fluoro-5H-thiochromeno[4,3-d]pyrimidin-2-amine
- 9-iodo-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Properties
IUPAC Name |
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-7-1-2-9-8(3-7)10-6(5-16-9)4-14-11(13)15-10/h1-4H,5H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJPMIAQMGQZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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